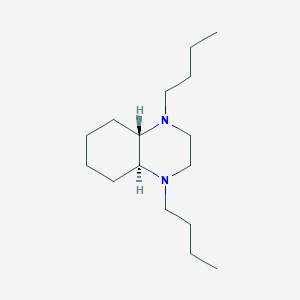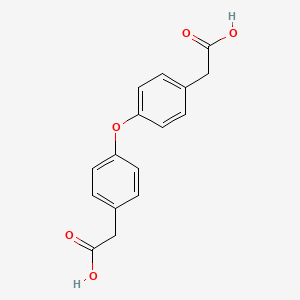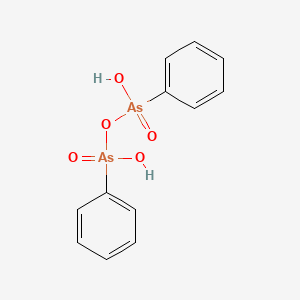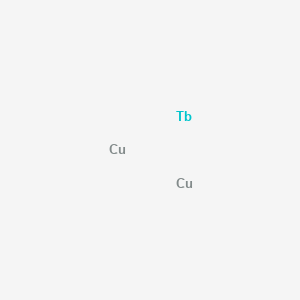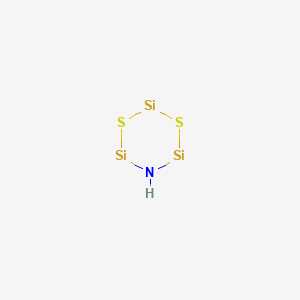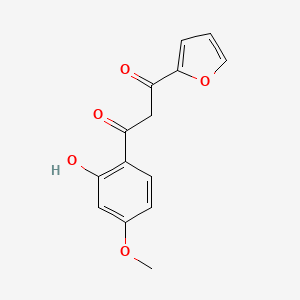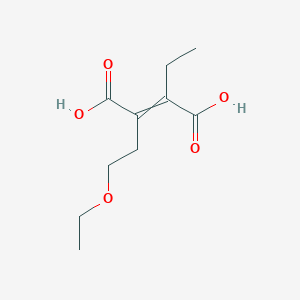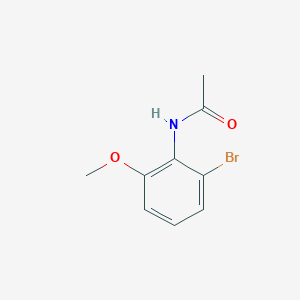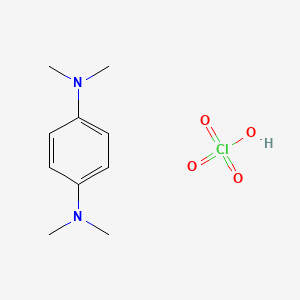
perchloric acid;1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perchloric acid;1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine is a compound that combines the strong oxidizing properties of perchloric acid with the structural complexity of 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid typically involves the treatment of sodium perchlorate with hydrochloric acid, resulting in the formation of perchloric acid and sodium chloride:
NaClO4+HCl→NaCl+HClO4
This reaction is usually carried out in an aqueous solution and can be purified by distillation .
For 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine, the synthesis involves the methylation of benzene-1,4-diamine using methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of perchloric acid can also be achieved through the anodic oxidation of aqueous chlorine at a platinum electrode . This method is more direct and avoids the use of salts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Perchloric acid is a powerful oxidizer, especially when hot. It can oxidize various organic and inorganic compounds.
Reduction: Although less common, perchloric acid can participate in reduction reactions under specific conditions.
Substitution: 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of electron-donating methyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include perchloric acid itself, often used in concentrated form.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products
Oxidation: The major products depend on the substrate being oxidized but can include various oxidized organic and inorganic compounds.
Substitution: Products include halogenated, nitrated, or sulfonated derivatives of 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine.
Aplicaciones Científicas De Investigación
Perchloric acid;1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions, particularly in oxidation and substitution reactions.
Medicine: Research into its potential use in pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.
Mecanismo De Acción
The mechanism of action of perchloric acid involves its strong oxidizing properties, which allow it to participate in various redox reactions. The molecular targets include organic and inorganic compounds that can be oxidized. The pathways involved typically include electron transfer processes that result in the oxidation of the target compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Hydrochloric acid
- Hypochlorous acid
- Chlorous acid
- Chloric acid
Uniqueness
Perchloric acid is unique due to its extremely high acidity and strong oxidizing properties, which make it more reactive than other similar acids. The combination with 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine adds further complexity and potential for specialized applications in various fields.
Propiedades
Número CAS |
10404-70-3 |
|---|---|
Fórmula molecular |
C10H17ClN2O4 |
Peso molecular |
264.70 g/mol |
Nombre IUPAC |
perchloric acid;1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine |
InChI |
InChI=1S/C10H16N2.ClHO4/c1-11(2)9-5-7-10(8-6-9)12(3)4;2-1(3,4)5/h5-8H,1-4H3;(H,2,3,4,5) |
Clave InChI |
UHLAEMIINPKTNG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N(C)C.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




